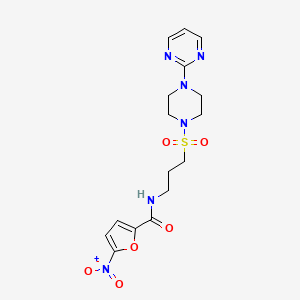

5-nitro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O6S/c23-15(13-3-4-14(28-13)22(24)25)17-7-2-12-29(26,27)21-10-8-20(9-11-21)16-18-5-1-6-19-16/h1,3-6H,2,7-12H2,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISSTHFJVMMBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-nitro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-bacterial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 458.33 g/mol. The compound features a furan ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to its biological activities.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of furan and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated for their antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

In a study evaluating the structure-activity relationship (SAR), it was found that modifications to the substituents on the pyrimidine ring significantly influenced the anticancer potency, indicating that the structural configuration plays a crucial role in biological activity .

2. Antibacterial Activity

The antibacterial properties of nitro-containing compounds have been well-documented. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Neisseria gonorrhoeae.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 15 | |

| Compound D | Neisseria gonorrhoeae | 10 | |

| This compound | TBD | TBD | TBD |

The results indicated that the compound exhibited comparable or superior activity against these strains compared to established antibiotics .

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their cytotoxicity against human embryonic kidney cells (HEK293). The most active compounds showed low cytotoxicity with IC50 values greater than 40 µM, suggesting a favorable safety profile for further development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets, such as kinases involved in cancer proliferation. The docking results indicated strong binding affinity and selectivity towards certain kinase targets, further validating its potential as an anticancer agent .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of 5-nitro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves multi-step reactions focusing on:

-

Sulfonamide linkage formation

-

Carboxamide coupling

-

Nitro group introduction

Sulfonamide Linkage Formation

The sulfonyl bridge connecting the piperazine and propylamine moieties is synthesized via nucleophilic substitution. 4-(Pyrimidin-2-yl)piperazine reacts with 3-chlorosulfonylpropyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

Reaction Scheme:

Key Conditions:

-

Temperature: 0–5°C (prevents side reactions)

-

Yield: ~75–85%

Carboxamide Coupling

The furan-2-carboxamide group is introduced via a coupling reaction between 5-nitro-furan-2-carboxylic acid and the amine-terminated sulfonamide intermediate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitates this step in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Reaction Scheme:

Key Conditions:

Hydrolytic Stability

The sulfonamide and carboxamide bonds are stable under physiological pH (7.4) but hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Degradation Products:

-

3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine (basic hydrolysis)

Reduction of Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, forming 5-amino-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide .

Reaction Scheme:

Applications:

Key Research Findings

Comparison with Similar Compounds

Structural Analogues with Sulfonylpiperazine Moieties

Compounds containing sulfonylpiperazine groups, such as those in and , share modular synthetic routes and physicochemical properties.

Key Observations :

- Synthetic Challenges : Low yields (7–51%) in highlight difficulties in introducing bulky substituents (e.g., cyclopropyl) . The target compound’s synthesis may face similar hurdles.

- Role of Substituents : The pyrimidine in the target and compounds may enhance hydrogen bonding compared to phenyl groups in .

Nitrofuran Carboxamide Derivatives

describes nitrofuran carboxamides with varying side chains.

Key Observations :

- Antifungal Potential: Nitrofuran derivatives in were explicitly tested for antifungal activity, suggesting the target compound may share similar therapeutic applications .

Pyrimidine-Piperazine Carboxamides

highlights pyrimidine-piperazine derivatives with morpholine and nitro substituents.

Key Observations :

- Synthetic Methods : Both and the target compound likely employ carbodiimide-based coupling (e.g., TBTU/DIEA) for amide bond formation .

- Electronic Effects : The nitro group on the target’s furan may confer distinct electronic properties compared to nitro-phenyl groups in , influencing redox activity or metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.